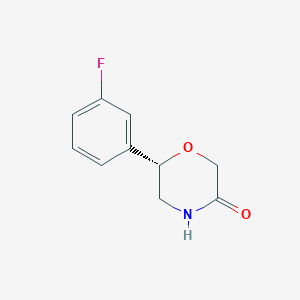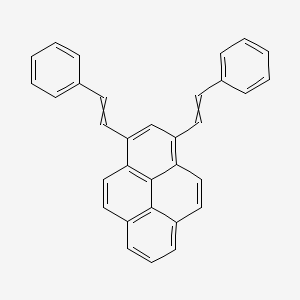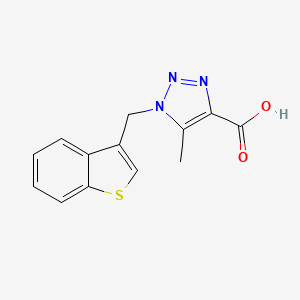![molecular formula C21H18N2O6 B12632151 1,1'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) CAS No. 918942-41-3](/img/structure/B12632151.png)
1,1'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) is an organic compound with a complex structure It consists of a central 2-methyl-1,3-phenylene unit connected to two oxymethylene groups, each of which is further connected to a 4-nitrobenzene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) typically involves a multi-step process. One common method includes the following steps:
Formation of the Central Unit: The central 2-methyl-1,3-phenylene unit is synthesized through a Friedel-Crafts alkylation reaction.
Attachment of Oxymethylene Groups: The oxymethylene groups are introduced via a Williamson ether synthesis, where the phenylene unit reacts with a suitable alkyl halide in the presence of a strong base.
Introduction of Nitrobenzene Groups: The final step involves the nitration of the benzene rings using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
作用機序
The mechanism by which 1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) exerts its effects is primarily through its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various biochemical effects. The oxymethylene groups provide stability and enhance the compound’s ability to penetrate biological membranes.
類似化合物との比較
Similar Compounds
- 1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(4-nitrobenzene)
- 1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-aminobenzene)
- 1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-chlorobenzene)
Uniqueness
1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties. The presence of both nitro and oxymethylene groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
918942-41-3 |
|---|---|
分子式 |
C21H18N2O6 |
分子量 |
394.4 g/mol |
IUPAC名 |
2-methyl-1,3-bis[(4-nitrophenyl)methoxy]benzene |
InChI |
InChI=1S/C21H18N2O6/c1-15-20(28-13-16-5-9-18(10-6-16)22(24)25)3-2-4-21(15)29-14-17-7-11-19(12-8-17)23(26)27/h2-12H,13-14H2,1H3 |
InChIキー |
PCPNLOBLWUUPNO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide](/img/structure/B12632080.png)

silane](/img/structure/B12632084.png)
![(Z)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide](/img/structure/B12632085.png)

![benzyl N-[1-[[1-[[1-(1,3-dioxolan-2-yl)-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B12632097.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]-](/img/structure/B12632112.png)



![N-(3-chloro-4-fluorophenyl)-1-[N-(phenylcarbonyl)glycyl]piperidine-3-carboxamide](/img/structure/B12632135.png)
![4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12632136.png)
